2,5-Dimethyl-2-hexene 2,5-Dimethyl-2-hexene
Brand Name: Vulcanchem
CAS No.: 3404-78-2
VCID: VC21254763
InChI: InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3
SMILES: CC(C)CC=C(C)C
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol

2,5-Dimethyl-2-hexene

CAS No.: 3404-78-2

Cat. No.: VC21254763

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethyl-2-hexene - 3404-78-2

Specification

CAS No. 3404-78-2
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
IUPAC Name 2,5-dimethylhex-2-ene
Standard InChI InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3
Standard InChI Key VFZIUYUUQFYZBR-UHFFFAOYSA-N
SMILES CC(C)CC=C(C)C
Canonical SMILES CC(C)CC=C(C)C

Introduction

Chemical Properties and Structure

Physical Properties

2,5-Dimethyl-2-hexene exhibits several characteristic physical properties that define its behavior in various chemical and physical environments. The compound exists as a colorless liquid under standard conditions with a distinctive odor typical of alkenes.

Table 1: Physical Properties of 2,5-Dimethyl-2-hexene

PropertyValue
Molecular Weight112.22 g/mol
Density0.721 g/mL
Molar Volume155.7 mL/mol
Refractive Index1.414
Dielectric Constant2.43
Boiling Point112 °C
Critical Temperature280 °C
Critical Pressure25.3 atm
Critical Volume459.38 mL/mol

The relatively low boiling point of 112 °C is consistent with its molecular weight and reflects the weak intermolecular forces typical of mid-chain alkenes. Its low density of 0.721 g/mL indicates that it would float on water, which is characteristic of hydrocarbons .

Structural Characteristics

The structure of 2,5-dimethyl-2-hexene features a six-carbon chain with a double bond between the second and third carbon atoms. The molecule contains two methyl substituents: one attached to the second carbon (at the double bond position) and another at the fifth carbon position.

Identification Data

For research and regulatory purposes, 2,5-dimethyl-2-hexene can be identified through several standardized identifiers:

Table 2: Identification Data for 2,5-Dimethyl-2-hexene

IdentifierValue
CAS Registry Number3404-78-2
SMILES NotationCC(C)CC=C(C)C
InChIKeyVFZIUYUUQFYZBR-UHFFFAOYSA-N
Molecular FormulaC8H16

Synthesis Methods

Dimerization of Isobutene

The primary synthetic route to 2,5-dimethyl-2-hexene involves the dimerization of isobutene (2-methylpropene). This process involves the coupling of two isobutene molecules under specific reaction conditions.

Research has shown that the dimerization reaction is most effective when conducted in the presence of hydrogen sulfide (H2S) as a co-feed. Optimal conditions include:

  • Temperature: Approximately 375°C

  • Molar ratio: 2:1 (isobutene to hydrogen sulfide)

  • Pressure: Between 1.0 and 3.0 atmospheres

The hydrogen sulfide appears to function as a catalyst or facilitator for the dimerization process, likely through the formation of reactive intermediates that promote carbon-carbon bond formation .

Reaction Mechanism

The dimerization of isobutene to form 2,5-dimethyl-2-hexene likely proceeds through a cationic mechanism. The process begins with the protonation of one isobutene molecule to form a tertiary carbocation, which is stabilized by the two methyl groups. This carbocation then reacts with a second isobutene molecule to form a larger carbocation intermediate. Subsequent deprotonation leads to the formation of the double bond in the product.

The specific position of the double bond and the arrangement of the methyl groups in the final product are determined by the stability of the carbocation intermediates and the kinetics of the deprotonation step. The presence of hydrogen sulfide may influence this process by acting as a proton source or by forming sulfur-containing intermediates that direct the reaction pathway toward the desired product.

By-Products and Selectivity

During the synthesis of 2,5-dimethyl-2-hexene via isobutene dimerization, several isomeric products can form, including 2,5-dimethyl-1-hexene and 2,5-dimethylhexane. The distribution of these products depends on the reaction conditions, particularly temperature, pressure, and the presence of catalysts or co-reactants.

Controlling the selectivity toward 2,5-dimethyl-2-hexene requires careful optimization of reaction parameters. Higher pressures within the range of 1.0 to 3.0 atmospheres have been shown to increase the yield of the desired product, possibly by influencing the equilibrium or kinetics of the reaction steps .

Chemical Reactivity

Reactions of the Double Bond

As an alkene, 2,5-dimethyl-2-hexene exhibits characteristic reactivity associated with carbon-carbon double bonds. The double bond serves as an electron-rich center that can undergo various reactions:

  • Addition reactions: The double bond can undergo addition of electrophiles such as hydrogen halides (HX), halogens (X2), and water (in the presence of acid catalysts).

  • Oxidation reactions: The compound can be oxidized by reagents like potassium permanganate (KMnO4) or ozone (O3), leading to cleavage of the double bond and formation of oxygen-containing functional groups.

  • Reduction reactions: Hydrogenation of the double bond in the presence of metal catalysts (Pt, Pd, Ni) converts 2,5-dimethyl-2-hexene to the corresponding alkane, 2,5-dimethylhexane.

  • Polymerization: The double bond can participate in polymerization reactions, particularly cationic polymerization, due to the substitution pattern that can stabilize carbocation intermediates.

Steric and Electronic Effects

The reactivity of 2,5-dimethyl-2-hexene is influenced by both steric and electronic factors:

Electronically, the double bond is trisubstituted (one hydrogen and three carbon substituents), which increases its electron density compared to less substituted alkenes. This enhanced electron density makes it more reactive toward electrophiles.

Sterically, the presence of the methyl group directly on the double bond (at C-2) and another at the C-5 position affects the approach of reagents to the double bond. This steric hindrance can influence the rate and stereoselectivity of addition reactions. The trisubstituted nature of the double bond also contributes to the stability of the compound compared to less substituted alkenes.

Applications and Research Findings

Industrial Applications

2,5-Dimethyl-2-hexene has several potential industrial applications:

  • Chemical intermediate: The compound serves as a building block in organic synthesis, particularly in the production of fine chemicals and specialty products.

  • Polymer chemistry: Its ability to undergo polymerization makes it potentially useful in polymer production, where it can contribute to the development of materials with specific properties.

  • Specialty chemicals: The compound may be used in the formulation of specialty chemicals such as lubricants, where its structure could confer advantageous physical properties.

Research Applications

In research contexts, 2,5-dimethyl-2-hexene has been studied for various purposes:

  • Model compound: As a relatively simple alkene with a defined structure, it serves as a model compound for studying reaction mechanisms, particularly those involving carbon-carbon double bonds.

  • Structure-property relationships: Research into how its structure influences physical properties contributes to broader understanding in physical organic chemistry.

  • Catalyst development: The compound has been used to test the activity and selectivity of catalysts designed for alkene transformations, providing insights into catalyst performance and mechanism.

Analytical Methods

Spectroscopic Identification

2,5-Dimethyl-2-hexene can be identified and characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the vinyl proton (~5.0-5.5 ppm), methyl groups attached to the double bond (~1.6-1.7 ppm), and other methyl and methylene protons.

    • ¹³C NMR would reveal the distinctive signals for the sp² carbons of the double bond (~125-135 ppm) and the various sp³ carbons in the molecule.

  • Infrared (IR) Spectroscopy:

    • The C=C stretching vibration would appear at approximately 1650-1670 cm⁻¹

    • C-H stretching vibrations for the methyl and methylene groups would be observed around 2850-2960 cm⁻¹

    • C-H bending for the vinyl hydrogen would appear around 990-910 cm⁻¹

  • Mass Spectrometry:

    • The molecular ion peak would appear at m/z 112

    • Fragmentation patterns would include characteristic losses of methyl groups and other alkyl fragments

Chromatographic Methods

Gas Chromatography (GC) provides an effective means of separating and quantifying 2,5-dimethyl-2-hexene, particularly when coupled with Mass Spectrometry (GC-MS) for identification. Typical GC conditions might include:

  • Column: Non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)

  • Temperature program: Starting at ~50°C with gradual increase to ~200°C

  • Carrier gas: Helium

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer

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